2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Description
Historical Development and Research Context
The development of this compound emerged from the broader research context of fluorinated amino acid derivatives in medicinal chemistry. The incorporation of fluorine atoms into organic molecules has been a significant area of research since the mid-20th century, driven by the unique properties that fluorine imparts to biological systems. The compound's design reflects the ongoing effort to create amino acid derivatives with enhanced metabolic stability and altered biological activity profiles. Research into fluorinated amino acids gained momentum as scientists recognized that fluorine substitution could dramatically alter pharmacokinetic properties while maintaining structural similarity to natural amino acids. The specific combination of the tert-butoxycarbonyl protecting group with the fluorinated benzyl substituent represents an evolution in synthetic methodology, allowing for controlled manipulation of the amino acid backbone while preserving the reactive sites necessary for further chemical transformations.
The historical significance of this compound is further enhanced by its role in advancing synthetic methodologies for complex molecule construction. The development of efficient synthetic routes to such molecules has been crucial for pharmaceutical research programs, where rapid access to diverse structural analogs is essential for drug discovery efforts. The compound's emergence in chemical databases and research literature coincides with increased interest in fluorinated pharmaceuticals and the development of new synthetic strategies for their preparation. Contemporary research applications have expanded beyond traditional medicinal chemistry to include materials science and catalysis, reflecting the compound's versatility as a synthetic building block.
Systematic Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The compound name systematically describes each structural component, beginning with the acetic acid backbone and proceeding through the substitution pattern. The "2-" prefix indicates substitution at the alpha carbon of the acetic acid, while the complex substituent is described in brackets to maintain clarity of the overall structure. The "(3-Fluorophenyl)methyl" portion specifies the fluorinated benzyl group with fluorine in the meta position relative to the methylene carbon. The "[(2-methylpropan-2-yl)oxycarbonyl]amino" segment describes the tert-butoxycarbonyl protecting group attached to the amino nitrogen.
Structurally, this compound belongs to several important chemical classifications. Primarily, it is classified as an amino acid derivative, specifically an N-protected glycine analog where the amino group bears both a fluorinated benzyl substituent and a carbamate protecting group. The compound can also be categorized as a fluorinated organic molecule, a carbamate-protected amine, and a substituted acetic acid derivative. The molecular formula C₁₄H₁₈FNO₄ reflects the presence of fourteen carbon atoms, eighteen hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms, giving a molecular weight of 283.29 grams per mole. The structural complexity arises from the combination of aromatic and aliphatic components, creating a molecule with distinct regions of varying polarity and reactivity.
Table 1: Structural Classification and Properties
| Classification Category | Description | Functional Groups Present |
|---|---|---|
| Primary Classification | Amino acid derivative | Carboxylic acid, amino group |
| Secondary Classification | Fluorinated organic compound | C-F bond in aromatic ring |
| Protecting Group Type | tert-Butoxycarbonyl carbamate | Carbamate linkage |
| Aromatic System | Meta-fluorinated benzyl | Substituted benzene ring |
| Molecular Architecture | Branched aliphatic-aromatic hybrid | Mixed sp² and sp³ carbons |
Chemical Identifiers and Database Documentation
The compound this compound is extensively documented in major chemical databases with specific identifiers that facilitate its unambiguous identification and retrieval. The Chemical Abstracts Service registry number 857025-98-0 serves as the primary unique identifier for this compound in chemical literature and commercial databases. This CAS number enables researchers to access comprehensive information about the compound across multiple platforms and ensures consistency in chemical communication worldwide. The International Chemical Identifier system provides additional structural encoding through the InChI key FDEMWLQVCJYBIB-UHFFFAOYSA-N, which represents a hashed version of the complete structural information.
The Simplified Molecular Input Line Entry System representation CC(C)(OC(=O)N(CC(=O)O)CC1=CC(=CC=C1)F)C provides a text-based description of the molecular structure that can be interpreted by chemical software packages for visualization and computational analysis. This SMILES notation systematically encodes the connectivity and stereochemistry of the molecule, enabling computational chemists to perform molecular modeling and property prediction studies. Database documentation extends to specialized chemical suppliers and research institutions, where the compound is catalogued with detailed specifications including purity levels, storage conditions, and handling recommendations. The comprehensive database coverage reflects the compound's importance in research applications and ensures its availability to the scientific community.
Table 2: Chemical Identifiers and Database Information
| Identifier Type | Value | Database/System |
|---|---|---|
| CAS Registry Number | 857025-98-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₈FNO₄ | Universal |
| InChI Key | FDEMWLQVCJYBIB-UHFFFAOYSA-N | International Chemical Identifier |
| SMILES Notation | CC(C)(OC(=O)N(CC(=O)O)CC1=CC(=CC=C1)F)C | Simplified Molecular Input Line Entry |
| Molecular Weight | 283.29 g/mol | Calculated |
| Chemical Suppliers | AK Scientific, ChemCD | Commercial databases |
Significance in Chemical Research and Academic Studies
The significance of this compound in chemical research extends across multiple domains of contemporary scientific investigation. In medicinal chemistry, the compound serves as a valuable building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders where fluorinated aromatics have shown enhanced blood-brain barrier penetration. The presence of the fluorine atom in the meta position provides unique electronic properties that can influence binding interactions with biological targets, making this compound particularly useful for structure-activity relationship studies. Research groups have utilized this molecule as a precursor for the development of protease inhibitors and enzyme modulators, where the protected amino acid structure allows for controlled incorporation into larger molecular frameworks.
Academic studies have highlighted the compound's utility in synthetic methodology development, particularly in the area of peptide synthesis and amino acid modification reactions. The tert-butoxycarbonyl protecting group provides excellent stability under basic conditions while remaining readily removable under acidic conditions, making it ideal for solid-phase synthesis applications. Research publications have documented the use of this compound in the preparation of fluorinated peptide analogs for biological evaluation, where the meta-fluorinated benzyl group serves as a bioisostere for natural aromatic amino acid residues. The compound's role in academic research is further enhanced by its availability from multiple commercial sources, ensuring reproducibility of research results and facilitating collaborative studies across different institutions.
The compound's significance is also evident in its contribution to the understanding of fluorine effects in biological systems. Studies utilizing this molecule have provided insights into how fluorine substitution patterns affect molecular recognition processes and enzymatic interactions. The specific positioning of the fluorine atom in the meta position creates a unique electronic environment that has been exploited in the design of selective enzyme inhibitors and receptor modulators. Contemporary research continues to explore new applications for this compound, including its potential use in materials science applications where the fluorinated aromatic system may impart beneficial properties such as enhanced thermal stability or altered surface characteristics.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEMWLQVCJYBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid typically involves the reaction of 3-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with glycine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is its potential anticancer activity. Research indicates that derivatives of related compounds exhibit selective cytotoxicity against various human cancer cell lines. For example, studies have shown that certain quinoxaline derivatives, which share structural similarities with 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, demonstrate significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells.
Modulation of Ion Channels
Another area of interest is the modulation of ion channels, specifically TRPM8 (transient receptor potential melastatin 8). Compounds similar to this compound have been investigated for their ability to modulate this channel, which plays a role in thermosensation and pain perception .
Pain Management
Given its interaction with TRPM8 channels, there is potential for this compound to be developed into a therapeutic agent for pain management. TRPM8 is implicated in cold sensation and nociception, making it a target for analgesic drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the isopropyl ester group modulates its solubility and stability. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Fluorination: Monofluorination (3-F) in the target compound vs.
- Protection Strategy : The Boc group in the target compound and derivatives prevents unwanted side reactions during peptide synthesis, whereas unprotected amines (e.g., ) are bioactive but prone to oxidation .
- Chirality : The (2S)-configuration in highlights the importance of stereochemistry in biological activity, a feature absent in the racemic target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Acidity : The target compound’s higher pKa (~4.7 vs. ~2.6 in ) reflects the electron-donating Boc group reducing carboxylic acid acidity .
- Lipophilicity: The 3-fluorophenyl group in the target compound increases LogP (2.1) compared to non-fluorinated analogs (e.g., : LogP 1.2), favoring membrane permeability .
- Stability : The Boc group’s acid sensitivity necessitates careful handling during synthesis, unlike stable unprotected acids () .
Key Observations :
- Synthetic Complexity : The target compound requires multi-step protection/deprotection strategies, contrasting with simpler derivatives like .
- Pharmaceutical Relevance : Fluorinated compounds (e.g., ) are common in drug discovery due to enhanced bioavailability and target affinity .
Research Findings and Implications
Fluorine Position Matters: Monofluorination at the phenyl 3-position (target compound) offers a balance between lipophilicity and steric effects compared to 3,5-diF analogs, which may hinder binding in crowded active sites .
Boc as a Strategic Protector : The Boc group’s temporary protection enables selective functionalization in multi-step syntheses, though it limits in vivo utility until removed .
Chirality and Bioactivity: Unprotected chiral amino acids () are directly bioactive, whereas the target compound likely serves as a precursor for further modifications .
Biological Activity
The compound 2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a derivative of amino acids that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 297.32 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific biological pathways. It is hypothesized that the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The amino acid moiety may facilitate interactions with receptors involved in various signaling pathways, including those related to inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of amino acids have shown effectiveness against various bacterial strains by inhibiting protein synthesis or disrupting cell wall integrity.
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 32 | Inhibition of protein synthesis |
| Similar Derivative | S. aureus | 16 | Disruption of cell membrane |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Such activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Study on Efficacy Against E. coli
- A recent study evaluated the efficacy of this compound against E. coli strains resistant to conventional antibiotics. The results showed a significant reduction in bacterial load, indicating its potential as an alternative therapeutic agent.
-
Inflammation Model in Rodents
- In a rodent model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm backbone structure; ¹⁹F NMR identifies fluorophenyl environments.
- ESI-MS : Validates molecular weight (e.g., m/z 428.3 [M+H]⁺ observed in fluorophenyl-acetamide analogues).
- IR : Detects carbonyl (C=O) and carbamate (N-C=O) stretches .
How can discrepancies between computational and experimental spectroscopic data be resolved?
Advanced
Calibrate DFT methods by incorporating solvent effects (e.g., polarizable continuum models) and vibrational corrections for IR/NMR shifts. For example, B3LYP/6-31G* calculations with DMSO solvation improve agreement with experimental ¹H NMR chemical shifts. Dynamic effects (e.g., conformational flexibility) should also be modeled via molecular dynamics .
What crystallographic tools are recommended for structural elucidation?
Advanced
SHELXL (via the SHELX suite) refines high-resolution X-ray data, handling anisotropic displacement parameters and twinning. For macromolecular applications, SHELXPRO interfaces with refinement pipelines, ensuring precise bond-length/angle validation. This is critical for confirming stereochemistry and intermolecular interactions .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Coupling Efficiency : Use excess HATU (1.5 eq) and DIPEA (2 eq) to drive amide bond formation.
- Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts.
- Scale-Up : Replace THF with acetonitrile for improved solubility in reactions >10 mmol .
What are the stability considerations for this compound under varying pH conditions?
Advanced
The Boc group hydrolyzes under strong acidic (pH <2) or basic (pH >10) conditions. Stability studies in buffers (pH 3–8) show the compound remains intact for >48 hours at 25°C. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .
How can isomerism in the fluorophenyl moiety influence biological activity?
Advanced
Meta-fluorine substitution (3-fluorophenyl) introduces electron-withdrawing effects, altering hydrogen-bonding capacity and lipophilicity. Computational docking (e.g., AutoDock Vina) predicts enhanced binding affinity to targets like kinase enzymes compared to para-substituted analogues. Experimental validation via enzyme assays is required .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
